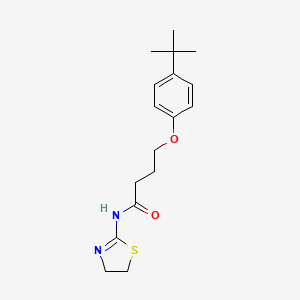

4-(4-tert-butylphenoxy)-N-(4,5-dihydrothiazol-2-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-tert-butylphenoxy)-N-(4,5-dihydrothiazol-2-yl)butanamide is an alkylbenzene.

Activité Biologique

4-(4-tert-butylphenoxy)-N-(4,5-dihydrothiazol-2-yl)butanamide is a synthetic compound with potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C17H24N2O2S. Its molecular weight is approximately 320.451 g/mol. The structure features a tert-butyl group, a phenoxy group, and a thiazole moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylphenol with thiazole derivatives under controlled conditions. The process may utilize various catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- Bacteriostatic Effects : Compounds in this class have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. They inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

- Antifungal Properties : Some derivatives have shown antifungal activity against Candida species, suggesting potential applications in treating fungal infections.

Cytotoxicity

Studies evaluating the cytotoxic effects of related compounds indicate that they can induce apoptosis in cancer cell lines. For instance:

- Cytotoxic Activity : The compound has been tested for its ability to induce cell death in various cancer cell lines, showing a dose-dependent response. Research indicates that it may act through the modulation of apoptotic pathways .

Enzyme Inhibition

Research has also highlighted the potential of this compound as an enzyme inhibitor:

- Enzyme Targets : It may inhibit specific enzymes involved in cancer metabolism or inflammation, thereby reducing tumor growth or inflammatory responses .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of several thiazole derivatives, this compound was found to significantly inhibit the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of traditional antibiotics, indicating its potential as an alternative therapeutic agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with varying concentrations led to a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 4-(4-tert-butylphenoxy)-N-(4,5-dihydrothiazol-2-yl)butanamide exhibit antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential use in developing antimicrobial agents .

2. Anti-inflammatory Effects

Thiazole derivatives are also known for their anti-inflammatory properties. The compound may be effective in treating conditions characterized by inflammation, such as arthritis or skin disorders. Preliminary studies suggest that it could modulate inflammatory pathways, providing a basis for further research into its therapeutic potential .

Dermatological Applications

1. Topical Formulations

The compound's efficacy in dermatological applications is notable. It can be incorporated into topical formulations aimed at enhancing skin penetration and bioavailability of active ingredients. Studies have shown that formulations containing thiazole derivatives can improve the delivery of drugs through the skin barrier, which is crucial for treating localized skin conditions .

2. Cosmetic Products

In the cosmetic industry, this compound can be utilized for its moisturizing and protective properties. Its inclusion in cosmetic formulations may enhance skin hydration and provide a protective barrier against environmental stressors . The compound's safety and stability are essential factors considered during formulation development.

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of thiazole derivatives against common pathogens. The results demonstrated significant inhibition of bacterial growth, indicating that compounds like this compound could be developed as effective antimicrobial agents .

Case Study 2: Skin Bioavailability Assessment

Another investigation focused on assessing the skin bioavailability of topical formulations containing thiazole derivatives. Using techniques such as microdialysis and tape stripping, researchers found that these compounds could effectively penetrate the skin layers, enhancing their therapeutic effects for dermatological applications .

Propriétés

Formule moléculaire |

C17H24N2O2S |

|---|---|

Poids moléculaire |

320.5 g/mol |

Nom IUPAC |

4-(4-tert-butylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C17H24N2O2S/c1-17(2,3)13-6-8-14(9-7-13)21-11-4-5-15(20)19-16-18-10-12-22-16/h6-9H,4-5,10-12H2,1-3H3,(H,18,19,20) |

Clé InChI |

IXMAETAZRNHAQE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=NCCS2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.